Cas no 2248401-92-3 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluoro-2-(3-methylphenyl)acetate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluoro-2-(3-methylphenyl)acetate Chemical and Physical Properties
Names and Identifiers
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- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluoro-2-(3-methylphenyl)acetate
- EN300-6516550
- 2248401-92-3
-
- Inchi: 1S/C17H11F2NO4/c1-10-5-4-6-11(9-10)17(18,19)16(23)24-20-14(21)12-7-2-3-8-13(12)15(20)22/h2-9H,1H3
- InChI Key: ICNTYDSDPFDVTH-UHFFFAOYSA-N
- SMILES: FC(C(=O)ON1C(C2C=CC=CC=2C1=O)=O)(C1C=CC=C(C)C=1)F
Computed Properties
- Exact Mass: 331.06561416g/mol
- Monoisotopic Mass: 331.06561416g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 527
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 63.7Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluoro-2-(3-methylphenyl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6516550-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluoro-2-(3-methylphenyl)acetate |
2248401-92-3 | 95.0% | 0.05g |
$792.0 | 2025-03-14 | |
| Enamine | EN300-6516550-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluoro-2-(3-methylphenyl)acetate |
2248401-92-3 | 95.0% | 0.1g |
$829.0 | 2025-03-14 | |
| Enamine | EN300-6516550-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluoro-2-(3-methylphenyl)acetate |
2248401-92-3 | 95.0% | 0.25g |
$867.0 | 2025-03-14 | |
| Enamine | EN300-6516550-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluoro-2-(3-methylphenyl)acetate |
2248401-92-3 | 95.0% | 0.5g |
$905.0 | 2025-03-14 | |
| Enamine | EN300-6516550-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluoro-2-(3-methylphenyl)acetate |
2248401-92-3 | 95.0% | 1.0g |
$943.0 | 2025-03-14 | |
| Enamine | EN300-6516550-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluoro-2-(3-methylphenyl)acetate |
2248401-92-3 | 95.0% | 2.5g |
$1848.0 | 2025-03-14 | |
| Enamine | EN300-6516550-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluoro-2-(3-methylphenyl)acetate |
2248401-92-3 | 95.0% | 5.0g |
$2732.0 | 2025-03-14 | |
| Enamine | EN300-6516550-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluoro-2-(3-methylphenyl)acetate |
2248401-92-3 | 95.0% | 10.0g |
$4052.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluoro-2-(3-methylphenyl)acetate Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluoro-2-(3-methylphenyl)acetate
Comprehensive Analysis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluoro-2-(3-methylphenyl)acetate (CAS No. 2248401-92-3)
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluoro-2-(3-methylphenyl)acetate (CAS No. 2248401-92-3) is a specialized organic molecule with significant potential in pharmaceutical and agrochemical research. Its unique structure combines a phthalimide core with a difluorophenylacetate moiety, making it a subject of interest for drug discovery and material science applications. Researchers are increasingly exploring its role as a bioactive intermediate due to its ability to modulate enzyme activity and interact with biological targets.
In recent years, the demand for fluorinated compounds like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluoro-2-(3-methylphenyl)acetate has surged, driven by their enhanced stability and bioavailability. This aligns with trends in green chemistry, where fluorine incorporation improves metabolic resistance without compromising environmental safety. The compound’s CAS No. 2248401-92-3 is frequently searched in databases like SciFinder and Reaxys, reflecting its relevance in high-throughput screening and medicinal chemistry.
From a synthetic perspective, the phthalimide scaffold in this compound is notable for its versatility. It serves as a precursor for N-heterocyclic derivatives, which are pivotal in designing kinase inhibitors and anti-inflammatory agents. The difluoroacetate segment further enhances electrophilicity, enabling selective bond formation in cross-coupling reactions—a hot topic in catalysis research. Such properties make CAS No. 2248401-92-3 a candidate for structure-activity relationship (SAR) studies.
User queries often focus on the solubility, stability, and synthetic routes of this compound. Analytical data suggests it exhibits moderate solubility in polar aprotic solvents like DMF and DMSO, which is critical for formulation development. Stability studies under varying pH conditions are also a frequent research topic, particularly for applications in drug delivery systems.
Beyond pharmaceuticals, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluoro-2-(3-methylphenyl)acetate has potential in material science. Its aromatic and fluorinated components contribute to thermal stability, making it a candidate for polymeric coatings or electronic materials. This dual applicability addresses the growing intersection of chemical biology and advanced materials, a trending area in interdisciplinary research.
In summary, CAS No. 2248401-92-3 represents a convergence of fluorine chemistry and heterocyclic design, offering broad utility across industries. Its prominence in literature and patent filings underscores its value as a multifunctional building block, while ongoing studies continue to uncover novel applications.
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